molecular formula C7H6Cl2O2 B13907618 3,6-Dichloro-4-methylcatechol

3,6-Dichloro-4-methylcatechol

Cat. No.: B13907618
M. Wt: 193.02 g/mol
InChI Key: CHQNQSPYETYIHI-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-methylcatechol is an organic compound belonging to the catechol family It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of catechol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-methylcatechol can be achieved through several methods. One common approach involves the chlorination of 4-methylcatechol. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves a multi-step process starting from readily available raw materials. The process may include steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-methylcatechol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to simpler catechols.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of simpler catechols.

    Substitution: Formation of various substituted catechols depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-4-methylcatechol has several applications in scientific research:

    Environmental Science: It is studied for its role in the degradation of chlorinated aromatic compounds by microorganisms.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential effects on enzyme activity and metabolic pathways.

    Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-methylcatechol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity. In environmental systems, it undergoes microbial degradation through pathways involving dioxygenases and dehydrogenases.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-6-methylcatechol
  • 4,6-Dichloro-3-methylcatechol
  • 2,5-Dichloro-4-methylcatechol

Uniqueness

3,6-Dichloro-4-methylcatechol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Compared to other dichloromethylcatechols, it exhibits distinct degradation pathways and metabolic routes, making it a valuable compound for studying microbial degradation and environmental impact.

Properties

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

IUPAC Name

3,6-dichloro-4-methylbenzene-1,2-diol

InChI

InChI=1S/C7H6Cl2O2/c1-3-2-4(8)6(10)7(11)5(3)9/h2,10-11H,1H3

InChI Key

CHQNQSPYETYIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)O)O)Cl

Origin of Product

United States

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